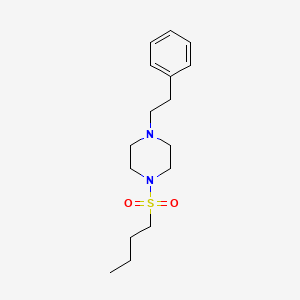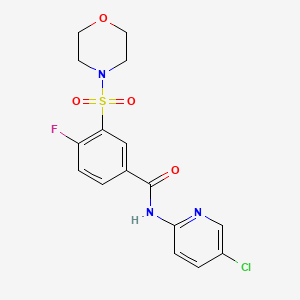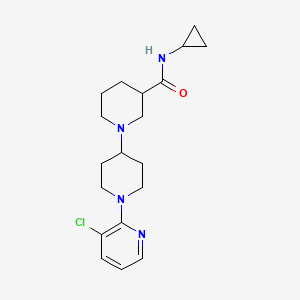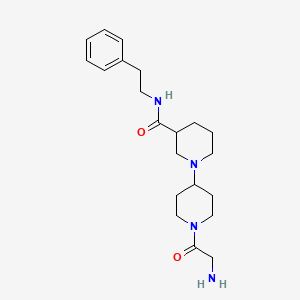![molecular formula C9H6N4S B5407354 [4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
[4-(2-thienyl)-2-pyrimidinyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-thienyl)-2-pyrimidinyl]cyanamide, also known as TPCK, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. TPCK has been used to study the mechanism of action of serine proteases and their involvement in diseases such as cancer, inflammation, and cardiovascular disorders. In
Mechanism of Action
[4-(2-thienyl)-2-pyrimidinyl]cyanamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. The thienyl group of this compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action is similar to that of other serine protease inhibitors such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial damage during ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(2-thienyl)-2-pyrimidinyl]cyanamide is its selectivity for serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which allows researchers to study the specific role of these enzymes in biological processes. This compound is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, one limitation of this compound is its irreversible binding to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition. In addition, this compound may also have off-target effects on other enzymes that contain a serine residue in their active site.
Future Directions
There are several future directions for research on [4-(2-thienyl)-2-pyrimidinyl]cyanamide. One area of interest is the development of new inhibitors based on the structure of this compound. Researchers could use computational methods to design new compounds that have improved selectivity and potency for specific serine proteases. Another area of interest is the application of this compound in drug discovery. This compound could be used as a tool to identify new drug targets for diseases such as cancer and inflammation. Finally, researchers could investigate the potential therapeutic applications of this compound in animal models of disease.
Synthesis Methods
[4-(2-thienyl)-2-pyrimidinyl]cyanamide can be synthesized by reacting 2-thienyl isocyanate with 4-amino-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the thienyl isocyanate group, followed by cyclization to form the pyrimidine ring. The resulting compound is then treated with cyanogen bromide to introduce the cyanamide group.
Scientific Research Applications
[4-(2-thienyl)-2-pyrimidinyl]cyanamide has been extensively used in scientific research as a tool to study the mechanism of action of serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which are important serine proteases involved in various biological processes. This compound has been used to investigate the role of serine proteases in cancer progression, inflammation, and cardiovascular disorders. It has also been used to study the structure and function of serine proteases and to develop new inhibitors for therapeutic applications.
Properties
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-6-12-9-11-4-3-7(13-9)8-2-1-5-14-8/h1-5H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRMOXSBMORGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407276.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5407281.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![ethyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5407307.png)


![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![(3aS*,6aR*)-5-[(5-propyl-3-thienyl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5407331.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxypropanamide](/img/structure/B5407333.png)
![3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
